Provenance as the Validated HTS Hit Scaffold for Selective NaPi2a Inhibition vs. Regioisomeric Pyrazolyl-Pyrimidinamines
The 6-(1H-pyrazol-1-yl)pyrimidin-4-amine scaffold was identified as the active high-throughput screening (HTS) hit in Pfizer's NaPi2a program, with the initial hit displaying IC50 = 0.98 µM against human NaPi2a in a ³³P-phosphate uptake assay in HEK293 cells [1]. Structure-activity relationship (SAR) optimization of this specific scaffold led to PF-06869206, which achieved an IC50 of 380 nM against human NaPi2a with selectivity over NaPi2b, NaPi2c, PiT-1, and PiT-2 (IC50s >25 µM for each off-target) [1][2]. In contrast, the regioisomeric scaffold 4-(1H-pyrazol-4-yl)-pyrimidin-2-amine was independently pursued for JAK2/FLT3 kinase inhibition [3], demonstrating that the pyrazole attachment position dictates entirely distinct target pharmacology. No published evidence demonstrates that the HTS hit activity can be recapitulated from a regioisomeric pyrazolyl-pyrimidinamine scaffold.
| Evidence Dimension | NaPi2a inhibitory activity of HTS hit scaffold vs. regioisomeric scaffold target profile |
|---|---|
| Target Compound Data | 6-(1H-pyrazol-1-yl)pyrimidin-4-amine scaffold: initial HTS hit IC50 = 0.98 µM (human NaPi2a); optimized lead (PF-06869206) IC50 = 380 nM (human NaPi2a) |
| Comparator Or Baseline | 4-(1H-pyrazol-4-yl)-pyrimidin-2-amine scaffold: optimized for JAK2/FLT3 dual inhibition; no NaPi2a activity reported |
| Quantified Difference | Scaffold determines NaPi2a vs. kinase target selectivity; no cross-scaffold NaPi2a activity detected |
| Conditions | Human NaPi2a expressed in HEK293 cells; ³³P-radiolabeled phosphate uptake assay (Pfizer program) |
Why This Matters
Procurement of the correct regioisomeric scaffold directly determines whether the downstream SAR from the Pfizer NaPi2a or Bayer cardiovascular programs can be reproduced; the 6-(1H-pyrazol-1-yl) connectivity is the only scaffold validated by two independent pharmaceutical programs for NaPi2a-related therapeutic development.
- [1] Filipski KJ, Sammons MF, Bhattacharya SK, et al. Discovery of Orally Bioavailable Selective Inhibitors of the Sodium-Phosphate Cotransporter NaPi2a (SLC34A1). ACS Med Chem Lett. 2018;9(5):440-445. doi:10.1021/acsmedchemlett.8b00013 View Source
- [2] Clerin V, Saito H, Filipski KJ, et al. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion. J Clin Invest. 2020;130(12):6510-6522. doi:10.1172/JCI135665 View Source
- [3] Discovery of Potent and Orally Effective Dual Janus Kinase 2/FLT3 Inhibitors Based on a 4-(1H-Pyrazol-4-yl)-pyrimidin-2-amine Scaffold. J Med Chem. 2019;62(21):9600-9620. doi:10.1021/acs.jmedchem.9b01055 (illustrating distinct scaffold-target pairing for regioisomeric scaffold). View Source
